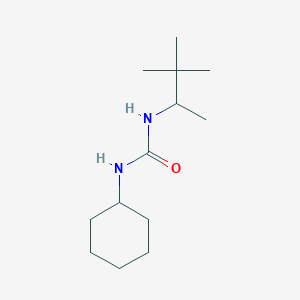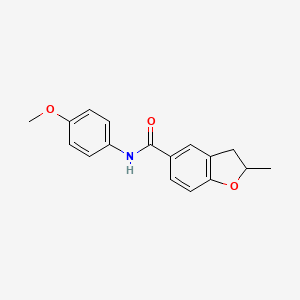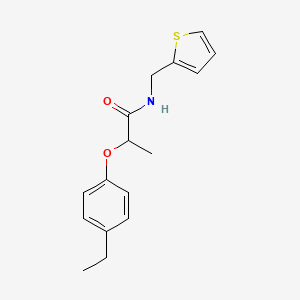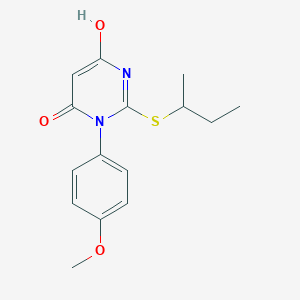
N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea, also known as CPPU, is a plant growth regulator that has been extensively studied due to its potential to improve crop yield and quality. CPPU is a synthetic compound that belongs to the family of urea derivatives and is widely used in agricultural practices. In
Mécanisme D'action
N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea works by stimulating cell division and elongation in plants. It activates the cell cycle and promotes the synthesis of DNA, RNA, and proteins, which leads to increased cell growth and differentiation. N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea also affects the balance of plant hormones, such as auxins and cytokinins, which regulate plant growth and development.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea has been shown to increase the accumulation of soluble sugars, organic acids, and amino acids in fruits and vegetables. It also enhances the activity of enzymes involved in photosynthesis, respiration, and stress responses. N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea can improve the antioxidant capacity of plants and protect them from environmental stresses such as drought, heat, and cold.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea is a useful tool for plant research and has several advantages in lab experiments. It can be easily applied to plants through foliar spraying or root drenching, and its effects can be observed within a few days. N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea is also stable and has a long shelf life. However, N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea can be expensive and its effects may vary depending on the plant species, growth stage, and environmental conditions.
Orientations Futures
There are several future directions for N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea research. One area of interest is the optimization of N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea application methods and dosages for different crops and growing conditions. Another area is the investigation of N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea's effects on plant secondary metabolites, such as flavonoids and phenolic compounds, which have potential health benefits for humans. Additionally, the development of N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea analogs with improved efficacy and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea is a synthetic plant growth regulator that has shown great potential for improving crop yield and quality. Its mechanism of action involves stimulating cell division and elongation, and affecting plant hormone balance. N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea has several advantages in lab experiments, but its effects may vary depending on the plant species and growing conditions. Future research directions include optimizing N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea application methods, investigating its effects on plant secondary metabolites, and developing N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea analogs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea can be synthesized through the reaction of cyclohexylisocyanate with 1,2,2-trimethylpropane-1,3-diol. The reaction takes place in the presence of a catalyst and yields N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea as a white crystalline solid. The purity of N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea has been extensively studied for its potential to enhance crop yield and quality. It has been shown to increase the size, weight, and firmness of fruits and vegetables such as grapes, kiwifruits, apples, and tomatoes. N-cyclohexyl-N'-(1,2,2-trimethylpropyl)urea has also been found to improve the color, sugar content, and shelf life of these crops.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(3,3-dimethylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-10(13(2,3)4)14-12(16)15-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPJSBFBGOXCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303092-39-9 |
Source


|
| Record name | N-CYCLOHEXYL-N'-(1,2,2-TRIMETHYLPROPYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5964460.png)
![1-{2-oxo-2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5964464.png)
![1-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5964471.png)

![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B5964482.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5964487.png)
![1-[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B5964494.png)

![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5964520.png)

![3-chloro-N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}benzamide](/img/structure/B5964534.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)